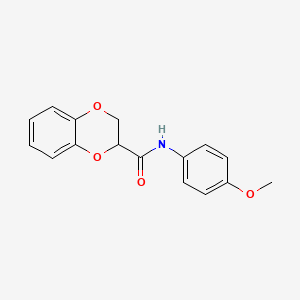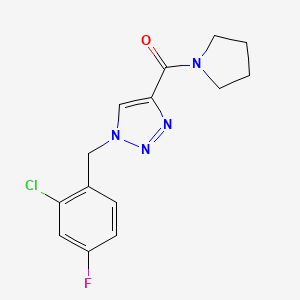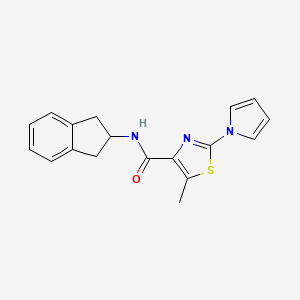
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB or MDB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB-1 is a small molecule that belongs to the class of benzodioxine derivatives, which have been shown to possess a wide range of biological activities.
作用机制
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 exerts its biological effects through a number of mechanisms. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are known to play a role in the inflammatory response and pain perception. This compound-1 has also been shown to interact with certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
This compound-1 has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound-1 has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound-1 has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved activity and selectivity. In addition, this compound-1 has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to using this compound-1 in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, this compound-1 has been shown to interact with a number of different targets, which may complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. One area of interest is the development of analogs with improved activity and selectivity. This could involve modifying the structure of this compound-1 to target specific enzymes or receptors, or developing prodrugs that can be selectively activated in certain tissues or cells. Another area of interest is the investigation of the mechanism of action of this compound-1. This could involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of this compound-1 and its interactions with target molecules. Finally, there is also potential for the development of novel therapeutic agents based on the structure of this compound-1. This could involve designing compounds that target specific disease pathways, such as inflammation or pain perception.
合成方法
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 can be synthesized through a multi-step process that involves the coupling of 4-methoxyaniline with 2,3-dihydroxybenzoic acid, followed by the reduction of the resulting intermediate and subsequent coupling with isobutyl chloroformate. The final step involves the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol.
科学研究应用
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound-1 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-8-6-11(7-9-12)17-16(18)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJOMOXYSOKWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)

![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
